molecular formula C16H18INO3S B2867327 4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide CAS No. 2361725-39-3

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2867327
CAS No.: 2361725-39-3
M. Wt: 431.29
InChI Key: LFTALPNAMBBRCQ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C14H14INO3S It is characterized by the presence of an ethoxy group, an iodophenyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, 2,5-dimethylbenzenesulfonyl chloride, and ethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the sulfonamide group allows for coupling reactions with other aromatic compounds, forming new C-N bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives.

Scientific Research Applications

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
  • 4-ethoxy-N-(4-chlorophenyl)-2,5-dimethylbenzene-1-sulfonamide
  • 4-ethoxy-N-(4-fluorophenyl)-2,5-dimethylbenzene-1-sulfonamide

Uniqueness

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can engage in halogen bonding, which is not possible with other halogens like chlorine or fluorine, thus offering unique interactions in biological systems.

Properties

IUPAC Name

4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO3S/c1-4-21-15-9-12(3)16(10-11(15)2)22(19,20)18-14-7-5-13(17)6-8-14/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTALPNAMBBRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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